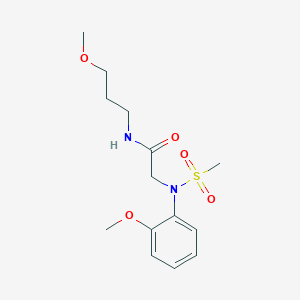
2-amino-4-cyclopropyl-6-(4-methoxyphenyl)-1,3,5-hexatriene-1,1,3-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-cyclopropyl-6-(4-methoxyphenyl)-1,3,5-hexatriene-1,1,3-tricarbonitrile, also known as CP-544326, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of hexatriene nitriles and is known for its unique structure and pharmacological properties.
Mecanismo De Acción
The mechanism of action of 2-amino-4-cyclopropyl-6-(4-methoxyphenyl)-1,3,5-hexatriene-1,1,3-tricarbonitrile is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of phosphodiesterase (PDE) enzymes, which are involved in the regulation of cyclic nucleotide levels in the body. By inhibiting PDE activity, 2-amino-4-cyclopropyl-6-(4-methoxyphenyl)-1,3,5-hexatriene-1,1,3-tricarbonitrile increases the levels of cyclic nucleotides, which in turn, leads to the activation of various signaling pathways that are involved in cell growth, survival, and inflammation.
Biochemical and Physiological Effects:
2-amino-4-cyclopropyl-6-(4-methoxyphenyl)-1,3,5-hexatriene-1,1,3-tricarbonitrile has been shown to have several biochemical and physiological effects in the body. It has been found to decrease the levels of pro-inflammatory cytokines, such as TNF-alpha, IL-1beta, and IL-6, which are involved in the pathogenesis of various diseases. Moreover, 2-amino-4-cyclopropyl-6-(4-methoxyphenyl)-1,3,5-hexatriene-1,1,3-tricarbonitrile has been shown to increase the levels of cyclic nucleotides, which are involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-amino-4-cyclopropyl-6-(4-methoxyphenyl)-1,3,5-hexatriene-1,1,3-tricarbonitrile is its potent pharmacological activity, which makes it an attractive candidate for drug development. Moreover, its unique structure and mechanism of action make it a valuable tool for studying the role of cyclic nucleotides in various cellular processes. However, one of the limitations of 2-amino-4-cyclopropyl-6-(4-methoxyphenyl)-1,3,5-hexatriene-1,1,3-tricarbonitrile is its complex synthesis method, which makes it difficult to produce large quantities of the compound for clinical trials.
Direcciones Futuras
There are several future directions for research on 2-amino-4-cyclopropyl-6-(4-methoxyphenyl)-1,3,5-hexatriene-1,1,3-tricarbonitrile. One of the areas of interest is the development of novel analogs of 2-amino-4-cyclopropyl-6-(4-methoxyphenyl)-1,3,5-hexatriene-1,1,3-tricarbonitrile with improved pharmacological properties. Moreover, further studies are needed to fully understand the mechanism of action of 2-amino-4-cyclopropyl-6-(4-methoxyphenyl)-1,3,5-hexatriene-1,1,3-tricarbonitrile and its potential therapeutic applications in various diseases. Additionally, more research is needed to optimize the synthesis method of 2-amino-4-cyclopropyl-6-(4-methoxyphenyl)-1,3,5-hexatriene-1,1,3-tricarbonitrile to make it more efficient and cost-effective. Finally, studies are needed to evaluate the safety and efficacy of 2-amino-4-cyclopropyl-6-(4-methoxyphenyl)-1,3,5-hexatriene-1,1,3-tricarbonitrile in clinical trials.
Métodos De Síntesis
The synthesis of 2-amino-4-cyclopropyl-6-(4-methoxyphenyl)-1,3,5-hexatriene-1,1,3-tricarbonitrile is a complex process that involves several steps. The first step involves the reaction of 4-methoxybenzaldehyde with cyclopropylamine to form an imine intermediate. The imine intermediate is then reacted with malononitrile to form a cyano-enamine. The cyano-enamine is then subjected to a Knoevenagel condensation reaction with 4-methoxybenzaldehyde to form the final product, 2-amino-4-cyclopropyl-6-(4-methoxyphenyl)-1,3,5-hexatriene-1,1,3-tricarbonitrile.
Aplicaciones Científicas De Investigación
2-amino-4-cyclopropyl-6-(4-methoxyphenyl)-1,3,5-hexatriene-1,1,3-tricarbonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that 2-amino-4-cyclopropyl-6-(4-methoxyphenyl)-1,3,5-hexatriene-1,1,3-tricarbonitrile exhibits potent anti-tumor activity by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, 2-amino-4-cyclopropyl-6-(4-methoxyphenyl)-1,3,5-hexatriene-1,1,3-tricarbonitrile has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
(3Z,5E)-2-amino-4-cyclopropyl-6-(4-methoxyphenyl)hexa-1,3,5-triene-1,1,3-tricarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-24-16-7-2-13(3-8-16)4-9-17(14-5-6-14)18(12-22)19(23)15(10-20)11-21/h2-4,7-9,14H,5-6,23H2,1H3/b9-4+,18-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUNSHOAOYNRIG-YSKFLCQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=C(C#N)C(=C(C#N)C#N)N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=C(\C#N)/C(=C(C#N)C#N)N)/C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z,5E)-2-amino-4-cyclopropyl-6-(4-methoxyphenyl)hexa-1,3,5-triene-1,1,3-tricarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-{[(methylthio)methyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4897813.png)

![N-(3-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B4897832.png)

![3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B4897847.png)

![2-{2-[4-(2-chlorobenzyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4897871.png)
![3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4897875.png)

![1,1'-[oxybis(4,1-phenylenesulfonyl)]bis(4-methylpiperazine)](/img/structure/B4897901.png)

![1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4897903.png)

![N-(4-bromophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4897914.png)